Decyl glucoside

Vue d'ensemble

Description

Decyl Glucoside Description

Decyl glucoside (DG) is a non-ionic surfactant that is gaining popularity in various industries due to its mildness and biodegradability. It is derived from natural sources, such as corn starch and coconut oil, and is used in a variety of cosmetic and cleaning products. DG is particularly favored for products designed for sensitive skin, as it is known for its good tolerance and low potential for causing allergic reactions .

Synthesis Analysis

The synthesis of decyl glucoside can be achieved through direct glucosidation, which involves the reaction of D-glucose with 1-decanol. This process has been improved using zeolite catalysts, which enhance the conversion and yield due to the increased amount of acid sites. The method is considered environmentally friendly as it produces a non-endocrine disruptive surfactant . Another innovative approach to synthesizing decyl glucoside is through a solvent-free, microwave-assisted method. This technique involves a three-step process (peracetylation, glycosylation, and saponification) and has shown rate enhancements and a reduction in reaction time compared to conventional heating methods .

Molecular Structure Analysis

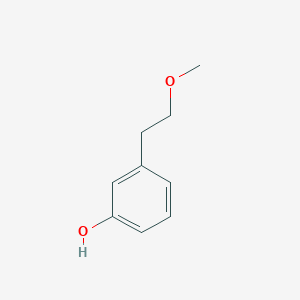

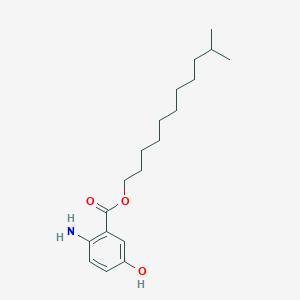

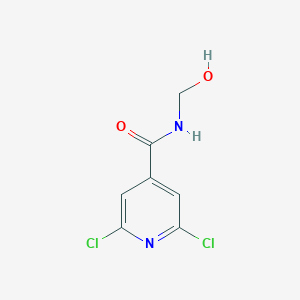

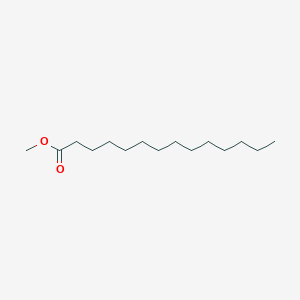

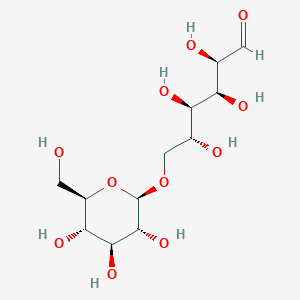

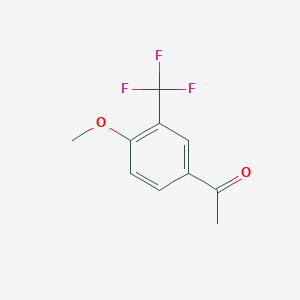

Decyl glucoside is composed of a glucose molecule linked to a decyl alcohol chain, forming a cyclic glucose structure. This molecular arrangement contributes to its hydrophilic nature, which is more pronounced than that of nonylphenol, a compound known for its estrogenic effects. The structure of DG allows for high wettability, which is advantageous in surfactant applications .

Chemical Reactions Analysis

The chemical behavior of decyl glucoside, particularly in the context of its surfactant properties, has been studied in various applications. For instance, in the presence of DG, the corrosion rate of magnesium in a Mg-air battery electrolyte is significantly reduced. This suggests that DG can act as a corrosion inhibitor, likely through a physisorption mechanism, where the surfactant molecules adsorb onto the metal surface .

Physical and Chemical Properties Analysis

Decyl glucoside exhibits several physical and chemical properties that make it suitable for use in a wide range of products. It is known for its ability to reduce the corrosion rate in metal-air batteries, which is attributed to its surfactant properties. The presence of DG in a Mg-air battery not only inhibits corrosion but also enhances the battery's performance by increasing the operating voltage, discharge capacity, and anodic utilization. This is achieved at the critical micelle concentration of DG, which is 2.5 mM, indicating a high inhibition efficiency of over 94% . Additionally, DG's low potential for estrogenic activity makes it a safer alternative to other surfactants with endocrine-disruptive properties .

Applications De Recherche Scientifique

Decyl glucoside is a mild non-ionic surfactant used in various fields, particularly in cosmetics . It’s known for its gentle nature and is often used in products for individuals with sensitive skin . Here are some of its applications:

-

Cosmetics

- Application : Decyl glucoside is commonly used as a surfactant in cosmetic formularies . It’s known for producing nice foaming properties .

- Method : It’s obtained by the reaction of glucose from corn starch with the fatty alcohol decanol, which is derived from coconut .

- Results : Many natural personal care companies use this cleanser because it is plant-derived, biodegradable, and gentle for all hair types .

-

Baby Products

-

Body Washes

-

Shampoos

-

Cleansing Lotions

-

Soaps

-

Toiletries and Personal Hygiene

-

Self-Tanners, Sunscreens, and Liquid Foundations

- Application : Decyl glucoside is found in products such as self-tanners, sunscreens, and liquid foundations .

- Method : It may function as an emulsion stabilizer in these products .

- Results : By allowing water and oils to mix for a cohesive blend, Decyl glucoside elevates the efficacy of these beauty elixirs, allowing for a more seamless application and absorption .

-

Hair Care Products

-

Hair Dyes and Colors

-

Skin Care Products

-

Eye Makeup

-

Toiletries and Personal Hygiene

-

Self-Tanners, Sunscreens, and Liquid Foundations

- Application : Decyl glucoside is found in products such as self-tanners, sunscreens, and liquid foundations .

- Method : It may function as an emulsion stabilizer in these products .

- Results : By allowing water and oils to mix for a cohesive blend, Decyl glucoside elevates the efficacy of these beauty elixirs, allowing for a more seamless application and absorption .

-

Hair Care Products

-

Hair Dyes and Colors

-

Skin Care Products

-

Eye Makeup

Orientations Futures

Propriétés

IUPAC Name |

(3R,4S,5S,6R)-2-decoxy-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H32O6/c1-2-3-4-5-6-7-8-9-10-21-16-15(20)14(19)13(18)12(11-17)22-16/h12-20H,2-11H2,1H3/t12-,13-,14+,15-,16?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDRSMPFHFNXQRB-IWQYDBTJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCOC1C(C(C(C(O1)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCOC1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H32O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30893008 | |

| Record name | Decyl D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30893008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.42 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, 70% Aqueous solution: Clear brown viscous liquid with a mild odor; [BASF MSDS] | |

| Record name | D-Glucopyranose, oligomeric, decyl octyl glycosides | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | D-Glucopyranose, oligomeric, decyl octyl glycosides | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13692 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Product Name |

Decyl glucoside | |

CAS RN |

54549-25-6, 68515-73-1, 141464-42-8 | |

| Record name | Decyl D-glucopyranoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54549-25-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Decyl D-glucoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054549256 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | D-Glucopyranose, oligomeric, decyl octyl glycosides | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Decyl D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30893008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | D-Glucopyranose, oligomers, decyl octyl glycosides | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.105.710 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Decyl D-glucoside | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.816 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | D-Glucopyranose, oligomeric, C8-16-alkyl glycosides | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.108.875 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-but-2-enedioic acid;1-[4-(2-hydroxy-3-pyrrolidin-1-ylpropoxy)-3-(propoxymethyl)phenyl]propan-1-one](/img/structure/B130073.png)